molecular formula C10H12N2O2 B2999163 (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one CAS No. 889460-62-2

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Cat. No.: B2999163
CAS No.: 889460-62-2
M. Wt: 192.218
InChI Key: WGQRJYAYYNVCJS-ZETCQYMHSA-N
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Description

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a bicyclic heterocyclic compound featuring a fused benzocycloheptene core with oxygen (oxa) and nitrogen (aza) atoms at positions 5 and 9, respectively. The (S)-configuration at the stereogenic center (C7) imparts chirality, which is critical for its biological and chemical interactions. Key functional groups include a ketone at position 8, an amino group at position 7, and a methyl group at position 7.

Properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQRJYAYYNVCJS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, with the CAS number 889460-62-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, pharmacological properties, and relevant research findings.

The molecular formula of this compound is C10H12N2O2, and it has a molecular weight of approximately 192.22 g/mol. The compound features a unique bicyclic structure that contributes to its biological activities.

PropertyValue
Molecular FormulaC10H12N2O2
Molecular Weight192.22 g/mol
CAS Number889460-62-2

Antidepressant Effects

Research indicates that compounds related to (S)-7-amino derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which is pivotal in the treatment of depression .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Antidepressant Activity

A study published in Psychopharmacology evaluated the effects of (S)-7-amino derivatives on behavioral models of depression. Results demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant-like effect. The compound's ability to increase serotonin levels was highlighted as a possible mechanism .

Study 2: Neuroprotection

In a laboratory setting, (S)-7-amino derivatives were tested against oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. The results indicated that treatment with these compounds significantly reduced cell death and increased cell viability compared to untreated controls .

Study 3: GPCR Interaction

Research involving GPCRs has shown that structurally similar compounds can modulate receptor activity. Although direct studies on (S)-7-amino derivatives are sparse, it is hypothesized that they may influence GPCR signaling pathways, potentially affecting mood regulation and neuroprotection .

Scientific Research Applications

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, also known as (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, is a chemical compound with the molecular formula C10H12N2O2C_{10}H_{12}N_2O_2 . It has a molecular weight of 192.21 g/mol .

Basic Information

  • CAS Number: 889460-62-2
  • Molecular Formula: C10H12N2O2C_{10}H_{12}N_2O_2
  • Molecular Weight: 192.21 g/mol

Synonyms

  • (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
  • (3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
  • 1,5-Benzoxazepin-4(5H)-one, 3-amino-2,3-dihydro-5-methyl-, (3S)-

Applications

Based on the provided search results, specific applications of this compound are not detailed. However, the search results discuss the broader context of bioactive compounds and therapeutic applications of related molecules and plant-derived terpenoids . Some relevant information includes:

  • Terpenoids and Bioactivity: Plant-derived terpenoids have various biological activities and can be used as a source of bioactive compounds . Examples include the amelioration of neural stem/progenitor cell proliferation, protection against apoptosis and hyperphosphorylation, and antioxidant and neuroprotective effects .
  • Hydrogels in Therapy: Hydrogels are used in therapeutic applications, including cell-based therapies and drug delivery . They can be designed to respond to various stimuli like temperature, pH, and light, and are useful in delivering small molecules, peptides, proteins, and genes .
  • Phytochemicals in Cancer Prevention: Plant-based resources are investigated for their pharmacological use in various cancer types .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and synthesis pathways:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one 7-amino, 9-methyl, 8-ketone C₁₀H₁₂N₂O₂ (inferred) ~192.22 (calculated) Chiral (S-configuration), bicyclic core
(S)-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one 3-bromo, 7-amino, 8-ketone C₉H₉BrN₂O₂ 257.09 Bromine enhances electrophilicity; potential for cross-coupling reactions
7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride 7-amino, 8-ketone, hydrochloride salt C₉H₁₁ClN₂O₂ 214.65 Improved solubility due to protonated amino group; lacks methyl substituent
9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzocyclohepten-8-carboxylate 9-chloro, 2,3-dimethyl, 8-carboxylate C₁₆H₁₈ClNO₂ 291.78 Ester group increases lipophilicity; chloro substituent enhances stability
6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one None (base structure) C₉H₉NO₂ 163.18 Simplest analog; lacks amino and methyl groups

Key Differences and Implications

Substituent Effects :

  • The methyl group at position 9 in the target compound increases steric bulk and lipophilicity compared to the hydrochloride salt analog (). This may enhance membrane permeability in biological systems.
  • Bromine in the 3-bromo derivative () introduces a heavy atom, which could improve crystallinity for X-ray analysis or serve as a handle for further functionalization.
  • The carboxylate ester in ’s compound contrasts with the ketone in the target compound, offering divergent reactivity (e.g., hydrolysis susceptibility) .

Synthetic Pathways: The target compound’s synthesis likely involves stereoselective methods (e.g., chiral resolution or asymmetric catalysis), whereas the brominated derivative () may form via electrophilic substitution. Copper coordination complexes () highlight the role of nitrogen/oxygen donors in metal binding, suggesting the target compound could act as a ligand in catalytic systems .

Physicochemical Properties: The hydrochloride salt () exhibits higher aqueous solubility due to ionic character, whereas the methylated target compound is more lipophilic.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, and how are structural isomers controlled during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves cyclization reactions analogous to spirocyclic systems (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives). Key steps include condensation of intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines or benzothiazole derivatives to form fused heterocycles. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomer formation. Structural confirmation relies on elemental analysis, IR (for carbonyl and amine groups), and UV-Vis spectroscopy (for aromatic π-π* transitions) .
Key Analytical Techniques Purpose
IR SpectroscopyConfirm NH/OH, carbonyl groups
UV-VisDetect conjugated systems
Elemental AnalysisVerify purity and stoichiometry

Q. How is the stereochemical configuration (S)-enantiomer confirmed for this compound?

  • Methodological Answer : Chiral HPLC or polarimetry can resolve enantiomers. For example, spirocyclic analogs in related studies were characterized using circular dichroism (CD) to verify absolute configuration. X-ray crystallography may also be employed if single crystals are obtainable. Cross-referencing with synthetic intermediates (e.g., chiral auxiliaries) ensures stereochemical fidelity .

Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?

  • Methodological Answer : Benzothiazole and oxa-aza heterocycles are known for CNS activity (e.g., kinase inhibition or neurotransmitter modulation). Computational docking studies using analogs like 8-(4-Dimethylamino-phenyl)-9-benzothiazol derivatives can predict binding affinity to targets such as serotonin receptors or monoamine oxidases. In vitro assays (e.g., enzyme inhibition) validate hypotheses .

Advanced Research Questions

Q. How do reaction mechanisms for synthesizing this compound resolve contradictions in regioselectivity observed in spirocyclic systems?

  • Methodological Answer : Competing pathways (e.g., nucleophilic attack at carbonyl vs. imine sites) may lead to regioisomers. Kinetic studies (e.g., monitoring reaction progress via NMR) and DFT calculations can identify transition states. For example, substituent effects (e.g., electron-donating groups on benzothiazole) direct regioselectivity by stabilizing specific intermediates .

Q. What environmental stability parameters should be evaluated for this compound, and how do they inform toxicological risk assessment?

  • Methodological Answer : Assess hydrolysis (pH-dependent), photodegradation (UV exposure), and biodegradation (microbial assays). Studies on analogous compounds (e.g., hexachloro-benzodioxathiepins) show half-lives ranging from days to months. Use LC-MS/MS to track degradation products and QSAR models to predict ecotoxicity .
Environmental Parameter Method
HydrolysispH 3–9 buffer solutions, HPLC monitoring
PhotolysisXenon arc lamp, UV-Vis spectroscopy
BioaccumulationOECD 305 guideline, fish models

Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for related compounds inform structural refinement of this molecule?

  • Methodological Answer : Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray structures highlight conformational flexibility. For example, benzothiazole derivatives exhibit tautomerism in solution. Use variable-temperature NMR and NOESY to resolve dynamic behavior, ensuring structural assignments align with crystallographic data .

Q. What experimental designs are optimal for evaluating in vivo vs. in vitro efficacy of this compound?

  • Methodological Answer : Adopt a split-plot design (e.g., randomized blocks for in vitro assays vs. longitudinal cohorts for in vivo studies). For in vivo testing, use dose-response studies in rodent models with pharmacokinetic profiling (plasma LC-MS). In vitro assays should include positive/negative controls (e.g., known kinase inhibitors) and replicate plates to mitigate batch effects .

Q. How can contradictory bioactivity data between cell lines be reconciled for this compound?

  • Methodological Answer : Cell-specific variability (e.g., metabolic enzyme expression) may alter prodrug activation. Use CRISPR-edited isogenic cell lines to isolate genetic factors. Cross-validate with transcriptomics (RNA-seq) to identify pathways differentially modulated across cell types. Dose-response curves and Hill coefficients quantify potency shifts .

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